molecular formula C12H12N2O B8494393 5-p-Tolyl-3,4-diaza-bicyclo[4.1.0]hepta-2,4-dien-2-ol

5-p-Tolyl-3,4-diaza-bicyclo[4.1.0]hepta-2,4-dien-2-ol

Cat. No. B8494393
M. Wt: 200.24 g/mol
InChI Key: FGJZERFVRPEDQK-UHFFFAOYSA-N
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Patent
US04271163

Procedure details

5.5 g (26.9 millimoles) of cis-2-(p-toluoyl)-cyclopropanecarboxylic acid, 1.5 g (30.0 millimoles) of hydrazine hydrate and 100 ml of ethanol are refluxed for 6 hours. The mixture is then concentrated and the residue is recrystallized from ethyl acetate. 4.3 g (80% of theory) of 2-(p-tolyl)-3,4-diaza-bicyclo[4.1.0]-hept-2-en-5-one are obtained as colorless crystals of melting point 162°-163.5° C.
Name
cis-2-(p-toluoyl)-cyclopropanecarboxylic acid
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([C:7]([C@H:9]2[CH2:11][C@H:10]2[C:12](O)=[O:13])=O)=[CH:3][CH:2]=1.O.[NH2:17][NH2:18]>C(O)C>[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([C:7]2[CH:9]3[CH:10]([C:12](=[O:13])[NH:17][N:18]=2)[CH2:11]3)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
cis-2-(p-toluoyl)-cyclopropanecarboxylic acid
Quantity
5.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@@H]1[C@@H](C1)C(=O)O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1C2CC2C(NN1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.